molecular formula C11H14N2O2 B1366579 ethyl (2E)-2-(phenylhydrazono)propanoate CAS No. 4792-54-5

ethyl (2E)-2-(phenylhydrazono)propanoate

Cat. No.: B1366579
CAS No.: 4792-54-5
M. Wt: 206.24 g/mol
InChI Key: NRHLGLQBPHEKMF-FMIVXFBMSA-N
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Description

Ethyl (2E)-2-(phenylhydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Scientific Research Applications

Ethyl (2E)-2-(phenylhydrazono)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Hydrazones are known for their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Material Science: Hydrazone derivatives are used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of ester hydrolysis, for example, involves the breaking of the ester bond under acidic or basic conditions .

Safety and Hazards

Like all chemicals, esters can pose certain hazards. For example, some esters are flammable and can cause irritation if they come into contact with the skin or eyes .

Future Directions

The study of esters and their reactions continues to be an important area of research in organic chemistry. This includes the development of new synthesis methods and the exploration of new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(phenylhydrazono)propanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Reaction of Ethyl Acetoacetate with Phenylhydrazine:

      Reagents: Ethyl acetoacetate, phenylhydrazine

      Conditions: Acidic or basic medium, typically at room temperature or slightly elevated temperatures.

      :

      Reaction: C6H5NHNH2+CH3COCH2COOEtC6H5N=NHCH2COOEt+H2O\text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{N=NHCH}_2\text{COOEt} + \text{H}_2\text{O} C6​H5​NHNH2​+CH3​COCH2​COOEt→C6​H5​N=NHCH2​COOEt+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(phenylhydrazono)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form azo compounds.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Corresponding substituted esters or amides

Comparison with Similar Compounds

Ethyl (2E)-2-(phenylhydrazono)propanoate can be compared with other hydrazone derivatives, such as:

  • Mthis compound
  • Ethyl (2E)-2-(benzylhydrazono)propanoate
  • Ethyl (2E)-2-(phenylhydrazono)butanoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the ethyl ester group and the phenylhydrazone moiety makes it a versatile intermediate in organic synthesis and a candidate for various biological studies.

Properties

IUPAC Name

ethyl (2E)-2-(phenylhydrazinylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHLGLQBPHEKMF-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-33-7, 4792-54-5
Record name Ethyl (2E)-2-(2-phenylhydrazinylidene)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13732-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC120372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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